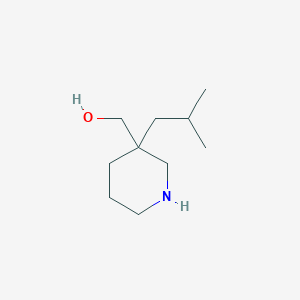
(3-Isobutylpiperidin-3-YL)methanol
Descripción general
Descripción
(3-Isobutylpiperidin-3-YL)methanol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-Isobutylpiperidin-3-YL)methanol, also known as a piperidine derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound is being investigated for its interactions with various biological systems, particularly its effects on neurotransmitter receptors and potential therapeutic applications.
- Molecular Formula : C11H17N
- Molecular Weight : 179.26 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest a potential role in modulating mood and cognitive functions, which could be beneficial in treating conditions such as depression and anxiety.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neurotransmitter Interaction | Potential binding to serotonin and dopamine receptors, influencing mood regulation. |
| Antimicrobial Properties | Preliminary studies indicate some antimicrobial activity against certain pathogens. |
| Cytotoxicity | Evaluated for cytotoxic effects on cancer cell lines, showing selective inhibition. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study conducted on various piperidine derivatives, including this compound, revealed significant modulation of serotonin receptor activity. The compound exhibited an EC50 value indicative of moderate potency in receptor activation, suggesting its potential use in psychiatric disorders .
- Antimicrobial Activity :
- Cytotoxicity Testing :
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound | Activity Profile | IC50/MIC Values |
|---|---|---|
| (3-Methylpiperidin-3-YL)methanol | Moderate serotonin receptor activity | IC50: 30 µM |
| (4-Isopropylpiperidin-4-YL)methanol | Stronger antimicrobial properties | MIC: 25 µg/mL for E. coli |
| (2-Isopropylpiperidine) | Lower neuropharmacological activity | IC50: >100 µM |
Propiedades
IUPAC Name |
[3-(2-methylpropyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCZQIJVTYCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660755 | |
| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-54-2 | |
| Record name | [3-(2-Methylpropyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















